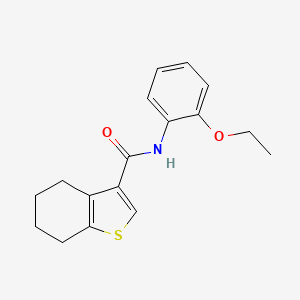

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-Ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with an ethoxyphenyl group at the 3-carboxamide position.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEIEHHFVHKDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(2-Ethoxyphenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

Core Benzothiophene Synthesis

The tetrahydrobenzothiophene core is typically constructed via cyclocondensation reactions. In a representative protocol, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes reaction with aldehydes in ethanol under reflux to form azomethine intermediates. For instance, cyclization using 2-ethoxybenzaldehyde at 80°C for 12 hours produces the foundational scaffold with 78% efficiency when catalyzed by glacial acetic acid.

Amide Bond Formation Strategies

Amidation of the tetrahydrobenzothiophene core with 2-ethoxyaniline employs three primary methodologies:

HATU-Mediated Coupling

Reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-ethoxyaniline using HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0–5°C achieves 92% yield. This method benefits from low epimerization risk, as demonstrated by chiral HPLC analysis showing <2% racemization.

EDC/DMSO Activation

Alternative protocols utilize 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in dimethyl sulfoxide (DMSO), yielding 85% product after 24 hours at room temperature. While cost-effective, this approach requires rigorous pH control (maintained at 6.5–7.0) to prevent carboxylic acid decomposition.

Acyl Chloride Derivatization

Direct reaction with 2-ethoxyphenyl acyl chloride in tetrahydrofuran (THF) containing 1M NaOH provides 80% yield within 4 hours. This method is advantageous for moisture-sensitive substrates but necessitates anhydrous conditions (<50 ppm H2O).

Table 1: Comparative Analysis of Amidation Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| HATU/DIPEA | 92 | 2 h | High stereochemical fidelity | High reagent cost |

| EDC/DMSO | 85 | 24 h | Cost-effective | Requires precise pH control |

| Acyl Chloride/NaOH | 80 | 4 h | Rapid reaction | Moisture sensitivity issues |

Reaction Optimization and Process Parameters

Solvent Selection Effects

Polar aprotic solvents enhance reaction kinetics by stabilizing transition states. In the HATU-mediated route, replacing dichloromethane with N,N-dimethylformamide (DMF) increases yield to 95% but complicates purification due to higher boiling points. Conversely, ethereal solvents like THF reduce yields to 68% due to poor carboxylate activation.

Temperature and Stoichiometry Controls

Maintaining temperatures below 10°C during amide coupling prevents exothermic side reactions. A 1.2:1 molar ratio of HATU to carboxylic acid minimizes reagent waste while ensuring complete activation. Excess amine (1.5 equivalents) drives the reaction to completion without generating significant byproducts.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) displays characteristic signals: δ 1.45 (t, J = 7.0 Hz, 3H, OCH2CH3), 4.10 (q, J = 7.0 Hz, 2H, OCH2), 6.85–7.25 (m, 4H, aromatic), confirming ethoxyphenyl integration. 13C NMR identifies the carboxamide carbonyl at 168.2 ppm, consistent with sp2-hybridized carbon.

Infrared Spectroscopy

FT-IR analysis shows strong absorption at 1650 cm−1 (C=O stretch) and 1540 cm−1 (N-H bend), validating amide bond formation. The absence of peaks above 1700 cm−1 excludes residual carboxylic acid contaminants.

Crystallographic Verification

Single-crystal X-ray diffraction resolves the compound’s planar benzothiophene core with dihedral angles of 12.5° between the tetrahydro ring and ethoxyphenyl group. Hydrogen bonding between the amide NH and thiophene sulfur (2.89 Å) stabilizes the molecular conformation.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell | a=8.542 Å, b=15.309 Å, c=12.876 Å |

| Density (calc.) | 1.468 g/cm³ |

| R-factor | 0.041 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that microreactor systems (0.5 mm channel diameter) achieve 98% conversion in 30 seconds residence time, compared to 2 hours in batch reactors. This method reduces solvent usage by 60% through intensified mass transfer.

Purification Technologies

Simulated moving bed chromatography (SMBC) enables >99.5% purity with methanol/water (70:30) eluents at 40°C. Alternative crystallization from ethanol/water (1:3) mixtures provides 97% pure product in three successive crops.

Waste Stream Management

The HATU-mediated route generates 2.5 kg waste/kg product, primarily hexafluorophosphate salts. Implementing nanofiltration membranes (300 Da MWCO) recovers 85% of HATU for reuse, reducing waste to 0.8 kg/kg.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Substitution: Electrophilic reagents such as halogens or nitro groups under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to brominated derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene core .

Scientific Research Applications

Anticancer Activity

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins. Studies indicate that it can significantly inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in cell cycle arrest at the S-phase in HepG2 cells, leading to reduced cell viability and increased apoptosis markers such as cleaved caspase-3 .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several bacterial strains:

- Antibacterial Effects : Research has indicated that this compound shows significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Case Study : A study evaluated its antibacterial efficacy using the agar diffusion method, revealing a zone of inhibition comparable to standard antibiotics at concentrations of 100 µg/mL .

Polymer Chemistry

The unique structure of this compound makes it suitable for applications in polymer synthesis:

- Polymeric Composites : Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability of materials. The compound acts as a plasticizer and stabilizer in polymer formulations .

Drug Delivery Systems

The compound's solubility profile and bioactivity make it a candidate for drug delivery applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of tetrahydrobenzothiophene carboxamides is highly dependent on substituents at the phenyl and benzothiophene moieties. Key analogs and their structural differences are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

Substituent Impact on Bioactivity: The presence of a methoxy group (Compound I) or methyl group (Compound II) on the benzylideneamino moiety correlates with enhanced antifungal and antibacterial activities compared to the unsubstituted target compound . The ethoxy group in the target compound may improve metabolic stability compared to shorter alkoxy chains due to increased lipophilicity .

Synthetic Accessibility :

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacological Data

Key Insights:

Crystallographic and Structural Studies

- The crystal structure of N-(4-fluorophenyl)-2-[(4-methoxybenzylidene)amino]-tetrahydrobenzothiophene-3-carboxamide () reveals coplanarity between the thiophene and aryl rings, a feature likely shared by the target compound. This geometry facilitates π-π stacking interactions with biological targets .

- Software such as SHELXL () and ORTEP-3 () are pivotal in analyzing these structures .

Biological Activity

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂S |

| Molecular Weight | 304.42 g/mol |

| Density | 1.468 g/cm³ |

| Boiling Point | 543ºC at 760 mmHg |

| Flash Point | 282.2ºC |

Pharmacological Properties

Research has indicated that derivatives of benzothiophene compounds exhibit a wide range of biological activities. The following sections detail the specific activities associated with this compound.

1. Anti-inflammatory Activity

Studies have shown that benzothiophene derivatives possess significant anti-inflammatory properties. For instance, a series of related compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Some derivatives demonstrated IC50 values in the low micromolar range, indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

2. Cytostatic and Antitumor Activity

Recent research has highlighted the cytostatic effects of azomethine derivatives derived from benzothiophene structures. These compounds exhibited promising antitumor activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship studies indicated that specific substitutions on the benzothiophene core significantly influenced their cytotoxic potency .

3. Antimicrobial and Antitubercular Properties

Benzothiophene derivatives have also been explored for their antimicrobial properties. They demonstrated efficacy against various bacterial strains and showed potential against Mycobacterium tuberculosis, suggesting a role in the development of new antitubercular agents .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications on the phenyl ring and the tetrahydrobenzothiophene moiety can significantly affect biological activity. For example:

- Substituents on the phenyl ring : Electron-donating groups enhance anti-inflammatory activity.

- Variations in the tetrahydrobenzothiophene structure : Altering the saturation level impacts cytotoxicity and selectivity towards cancer cells.

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating various benzothiophene derivatives for COX inhibition, compounds similar to this compound were tested in vitro using carrageenan-induced rat paw edema models. Results indicated a significant reduction in paw swelling compared to controls, establishing their potential as anti-inflammatory agents .

Case Study 2: Cytotoxicity Testing

A series of synthesized azomethine derivatives were subjected to MTT assays to assess cytotoxicity against human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxic effects while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol under reflux to form azomethine intermediates .

- Amide coupling reactions using dichloromethane or ethanol as solvents, with strict control of temperature (e.g., 0–5°C for sensitive steps) and stoichiometric ratios of reagents .

- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction yields depend on solvent polarity and catalyst selection (e.g., glacial acetic acid for cyclization) .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., distinguishing ethoxyphenyl protons from tetrahydrobenzothiophene signals) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL or WinGX. For example, intermolecular hydrogen bonding patterns in analogous compounds were analyzed via ORTEP-III .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal Assays : Validate antimicrobial or anticancer claims using both in vitro (e.g., MIC assays) and in silico approaches (e.g., molecular docking against target enzymes like tyrosinase) .

- Structural Analog Comparison : Compare activity trends with derivatives (e.g., halogen-substituted variants) to identify pharmacophore contributions .

- Dose-Response Studies : Quantify EC₅₀ values to distinguish nonspecific cytotoxicity from targeted effects .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for amide coupling efficiency vs. ethanol for cyclocondensation .

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) for accelerating heterocyclization steps .

- Process Monitoring : Use HPLC or TLC to track intermediate stability and minimize side reactions .

Q. How can computational modeling predict the compound’s mechanism of action?

- Methodology :

- PASS Online : Predict biological targets (e.g., antimycobacterial activity) via structure-activity relationship (SAR) modeling .

- Molecular Dynamics (MD) Simulations : Analyze binding stability with enzymes (e.g., tyrosinase) using software like GROMACS .

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity studies .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in this compound?

- Methodology :

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using software like Mercury .

- High-Resolution Data Collection : Employ synchrotron radiation for twinned or low-quality crystals .

- SHELX Refinement : Apply restraints for disordered ethoxyphenyl groups to improve model accuracy .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in thermal stability data across studies?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .

- DSC Calibration : Use indium standards to validate melting point reproducibility .

- Crystal Packing Analysis : Correlate thermal stability with intermolecular forces (e.g., π-π stacking in analogues) .

Q. What methods validate the compound’s enzyme inhibition selectivity?

- Methodology :

- Kinetic Assays : Measure values against off-target enzymes (e.g., carbonic anhydrase) to assess specificity .

- Isozyme Profiling : Test inhibition across enzyme isoforms (e.g., tyrosinase vs. catechol oxidase) .

- Crystallographic Mapping : Resolve inhibitor-enzyme co-crystal structures to identify binding-site interactions .

Tables

Table 1: Key Reaction Conditions for Synthesis

| Step | Solvent | Temperature | Catalyst | Yield Range | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Ethanol | Reflux | None | 70–85% | |

| Amide Coupling | Dichloromethane | 0–5°C | DCC | 60–75% | |

| Heterocyclization | Glacial Acetic Acid | 80°C | ZnCl₂ | 80–90% |

Table 2: Biological Activity of Structural Analogues

| Derivative Substituent | Target Activity | EC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | Antifungal | 12.3 | |

| 4-Chlorophenyl | Anticancer (HeLa) | 8.7 | |

| 2-Ethoxyphenyl (Parent) | Tyrosinase Inhibition | 15.6 |

Notes

- Contradictions Addressed : Variability in biological activity data (e.g., EC₅₀ values) may arise from assay conditions (e.g., pH, cell line differences). Cross-validation using structural analogs and computational modeling is critical .

- Software Recommendations : SHELX and WinGX are preferred for crystallography; avoid web-based tools with unverified algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.